Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. One common method is the cyclization of a suitable precursor, such as a β-amino ester, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and as a tool in molecular biology research.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds, such as:
Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl 1,1-dimethyl-2-[N-(3,3-diphenylpropyl)-N-methylamino]ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Nicardipine hydrochloride
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Biological Activity
Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, biological evaluations, and potential applications in pharmacology.
Molecular Characteristics:
- Molecular Formula: C14H15N3O5
- Molecular Weight: 305.29 g/mol
- LogP: 1.5257
- Polar Surface Area: 82.23 Ų
Structure:
The compound features a tetrahydropyrimidine ring substituted with a nitrophenyl group and a carboxylate moiety. The presence of the nitro group is critical for its biological activity, as it can participate in various redox reactions.
Synthesis Methods
The synthesis of this compound can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, urea (or thiourea), and a β-keto ester under acidic conditions. This method has been widely used due to its efficiency and the mild reaction conditions required.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects: The compound has shown effectiveness against various bacterial strains. Specific derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a significant reduction in DPPH radical concentration.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition: Some studies indicate that it may inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Study | Findings |
---|---|
Umesha et al. (2009) | Found that related compounds exhibited significant antimicrobial activity against various pathogens. |
Wadhwa et al. (2018) | Reported on the synthesis and biological evaluation of tetrahydropyrimidine derivatives as potential HIV integrase inhibitors; some compounds showed IC50 values as low as 0.65 µM. |
ResearchGate Study (2020) | Highlighted metabolism-regulating activity in related compounds; suggested potential applications in metabolic disorders. |
The biological activity of this compound is believed to involve:
- Enzyme Binding: The compound may bind to active sites of enzymes like AChE or HIV integrase, inhibiting their function.
- Redox Reactions: The nitro group can undergo reduction to form amino derivatives that may contribute to its biological effects.
Properties
IUPAC Name |
methyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-5-4-6-10(7-9)17(20)21/h4-7,12H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGLXUNRBQKWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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